molecular formula C11H11NO3 B2510051 (R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione CAS No. 73323-91-8

(R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione

Cat. No.: B2510051
CAS No.: 73323-91-8
M. Wt: 205.213
InChI Key: KYTIHOIDWMVRKU-SSDOTTSWSA-N
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Description

®-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and an appropriate chiral alcohol.

    Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Employing automated processes for mixing, heating, and purification to ensure consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The isoindoline ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce a secondary alcohol.

Scientific Research Applications

®-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may modulate biochemical pathways, leading to changes in cellular functions or signaling.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline Derivatives: Other isoindoline derivatives with similar structures and properties.

    Chiral Alcohols: Compounds with chiral alcohol groups that exhibit similar reactivity.

Uniqueness

®-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione is unique due to its specific chiral configuration and the presence of both isoindoline and hydroxyl functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2R)-1-hydroxypropan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTIHOIDWMVRKU-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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